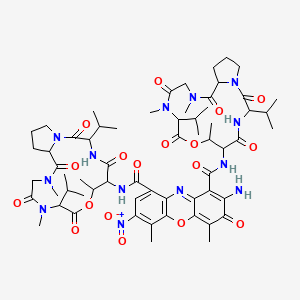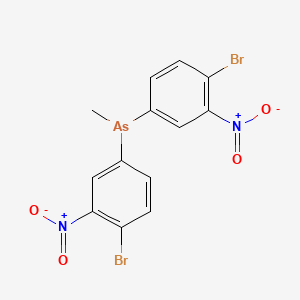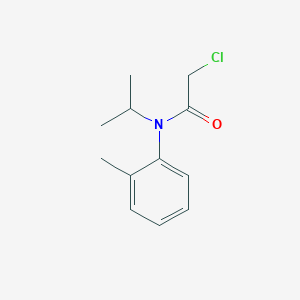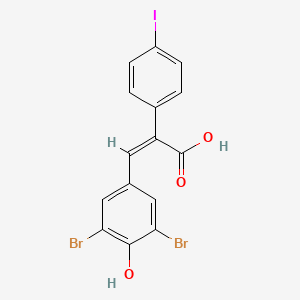
3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid is a synthetic organic compound that features both bromine and iodine atoms. Compounds with such halogen substitutions are often of interest in various fields of chemistry and biology due to their unique reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid typically involves multi-step organic reactions. One possible route could involve the bromination of 4-hydroxyphenylacetic acid followed by iodination of the resulting dibromo compound. The final step might involve a condensation reaction to form the acrylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of the acrylic acid moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, halogenated compounds are often studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid would depend on its specific interactions with biological targets. Halogenated compounds often interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the iodine atom.
2-(P-iodophenyl)acrylic acid: Similar but lacks the bromine atoms.
4-Hydroxy-3,5-dibromophenylacetic acid: Similar but with a different functional group.
Uniqueness
The presence of both bromine and iodine atoms in 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid makes it unique compared to these similar compounds. This dual halogenation can lead to distinct reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
5325-35-9 |
|---|---|
Molekularformel |
C15H9Br2IO3 |
Molekulargewicht |
523.94 g/mol |
IUPAC-Name |
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H9Br2IO3/c16-12-6-8(7-13(17)14(12)19)5-11(15(20)21)9-1-3-10(18)4-2-9/h1-7,19H,(H,20,21)/b11-5- |
InChI-Schlüssel |
CLNCJLKAPBDQQR-WZUFQYTHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/C(=O)O)I |
Kanonische SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


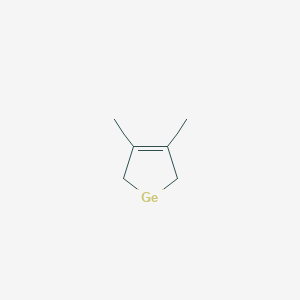

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
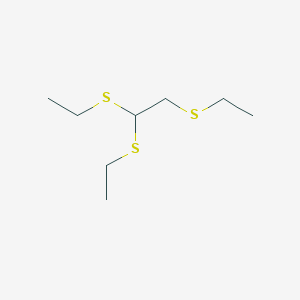
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
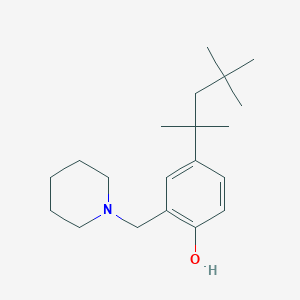
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
